3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(4-(Dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold. Its structure includes a dihydro-2H-pyrrolo[3,4-d]isoxazole core substituted with a dimethylaminophenyl group at position 3 and phenyl groups at positions 2 and 3. The dimethylamino group confers electron-donating properties, while the phenyl substituents influence steric and electronic interactions, impacting solubility and reactivity .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-26(2)18-15-13-17(14-16-18)22-21-23(31-28(22)20-11-7-4-8-12-20)25(30)27(24(21)29)19-9-5-3-6-10-19/h3-16,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHDANZEPTKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family known for its diverse biological activities. This article provides a detailed overview of its biological activity, including immunomodulatory effects, antimicrobial properties, and potential applications in therapeutic settings.
Chemical Structure and Properties
- Molecular Formula: C22H22N2O3
- Molecular Weight: 358.42 g/mol
- IUPAC Name: this compound
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory potential of isoxazole derivatives. The compound has been shown to:
- Stimulate T-cell proliferation : It enhances the proliferation of CD4+ T cells and promotes both humoral and cellular immune responses in immunocompromised models.
- Inhibit inflammatory cytokines : The compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo models .
Antimicrobial Activity
Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity. The compound has been evaluated against various pathogens:
- Bacterial Activity : It shows effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Activity : The compound has antifungal properties against Aspergillus niger and Saccharomyces cerevisiae .
Study 1: Immunosuppressive Properties
A study investigated the immunosuppressive effects of several isoxazole derivatives, including the target compound. It was found that:
- The compound significantly inhibited the delayed-type hypersensitivity (DTH) response in animal models.
- It demonstrated comparable efficacy to established immunosuppressants like cyclosporine .
Study 2: Antimicrobial Efficacy
In a comparative study on various isoxazole derivatives:
- The compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested bacterial strains.
- Its antifungal activity was also notable with MIC values below 16 µg/mL for common fungal pathogens .
Table of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Variations in Analogous Compounds
Key Observations :
Position 2 : The target compound has a simple phenyl group, whereas analogs feature 4-chlorophenyl () or 2-methylphenyl (). Chlorine increases electronegativity and lipophilicity, while methyl groups add steric bulk.
Position 5 : The target retains phenyl, but ’s compound substitutes with 2-chlorophenyl , which may alter electronic distribution and binding affinity.
Hypothetical Activity Trends
While direct biological data for these compounds is unavailable, structural analogs suggest:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing byproducts?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables. For example, reflux time and stoichiometric ratios can be tested using response surface methodology (RSM) to maximize yield .
Q. What advanced spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Combine X-ray diffraction (XRD) for crystallographic confirmation, 2D NMR (e.g., HSQC) to resolve stereochemistry, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Polarimetric analysis can assess enantiomeric purity, while HPLC with chiral columns verifies diastereomeric ratios.
Q. What safety protocols must be implemented when handling this compound in advanced laboratory settings?
Methodological Answer: Follow institutional Chemical Hygiene Plans , including fume hood use for synthesis, PPE (gloves, lab coats), and spill containment procedures. Pre-lab safety exams with 100% proficiency are mandatory for personnel, as per standardized laboratory safety frameworks .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT, MP2) to model reaction pathways and transition states. Solvent effects can be simulated using COSMO-RS, while molecular dynamics (MD) predict thermodynamic stability. Integrate computational results with experimental data via platforms like ICReDD’s feedback loop to refine predictions .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD results) when analyzing this compound’s configuration?
Methodological Answer: Apply multivariate statistical analysis to identify outliers or systematic errors. For conflicting stereochemical assignments, use NOESY/ROESY NMR to probe spatial proximity of protons. Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian) .
Q. What reactor design considerations are essential for scaling up the synthesis while maintaining efficiency?
Methodological Answer: Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent hot spots. Evaluate continuous-flow reactors for exothermic steps and leverage membrane separation (e.g., nanofiltration) for in-line purification, as outlined in CRDC’s reactor design subclass .
Q. How can heterogeneous catalytic systems enhance this compound’s synthetic pathways?
Methodological Answer: Screen solid catalysts (e.g., zeolites, MOFs) via high-throughput experimentation. Use temperature-programmed desorption (TPD) to assess active sites and XPS to monitor catalyst degradation. Kinetic studies under varying pressure/temperature conditions reveal rate-limiting steps.
Q. What in vitro bioactivity screening protocols assess this compound’s pharmacological potential?
Methodological Answer: Implement cell-based assays (e.g., luciferase reporters for target engagement) and SPR (surface plasmon resonance) for binding affinity measurements. Dose-response curves (IC/EC) and metabolic stability tests in liver microsomes provide preliminary ADME data.
Q. How should isotopic labeling techniques investigate the environmental fate of this compound?
Methodological Answer: Synthesize - or -labeled analogs for tracking degradation pathways. Use LC-MS/MS to detect metabolites in simulated environmental matrices (soil/water systems). Compare half-lives under UV exposure vs. microbial activity to model ecotoxicological risks.
Q. How can machine learning accelerate the discovery of this compound’s derivatives?
Methodological Answer: Train neural networks on existing reaction datasets (e.g., USPTO) to predict regioselectivity or side reactions. Use Bayesian optimization to prioritize synthetic routes and generate novel analogs. Validate predictions with automated high-throughput experimentation platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
